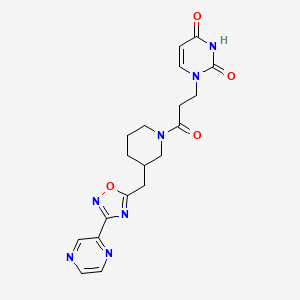
1-(3-oxo-3-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-oxo-3-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione is an intricate compound, widely recognized for its potential applications in medicinal chemistry. The presence of diverse functional groups including pyrazine, oxadiazole, piperidine, and pyrimidine rings makes it a fascinating subject for scientific study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound often involves a multi-step process, starting with the formation of the pyrazinyl-oxadiazole moiety. The piperidine ring can be introduced through a series of nucleophilic substitution reactions. Finally, the pyrimidinedione fragment is attached under carefully controlled conditions, usually involving condensation reactions.
Industrial Production Methods: Scaling up the synthesis for industrial production requires optimizing reaction conditions to ensure high yield and purity. Catalysts, temperature control, and solvent choices are critical factors that influence the efficiency of the process. Often, flow chemistry techniques are employed to facilitate continuous production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidative transformations, often at the pyrazine ring.
Reduction: : Reductive conditions can affect the oxadiazole moiety, potentially converting it to amines or other functional groups.
Substitution: : Nucleophilic substitution reactions are feasible, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: : Use of oxidizing agents like KMnO4 or H2O2.
Reduction: : Catalysts such as Pd/C in the presence of hydrogen gas.
Substitution: : Nucleophiles like alkoxides or halides under basic conditions.
Major Products: The major products depend on the specific reaction conditions but typically include various modified derivatives of the initial compound, with changes predominantly occurring at the pyrazine and oxadiazole rings.
Scientific Research Applications
1-(3-oxo-3-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione holds significant potential in multiple fields:
Chemistry: : Serves as a versatile building block in synthetic organic chemistry.
Biology: : Explored for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: : Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: : Utilized in the development of new materials with unique properties, such as enhanced stability or specific binding affinities.
Mechanism of Action
The compound’s mechanism of action is rooted in its ability to interact with specific molecular targets:
Molecular Targets: : It can bind to enzymes or receptors, inhibiting or modulating their activity.
Pathways Involved: : Depending on the target, it may interfere with signal transduction pathways, metabolic processes, or gene expression patterns.
Comparison with Similar Compounds
Comparing 1-(3-oxo-3-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione with its analogs highlights its uniqueness:
Similar Compounds: : Compounds with pyrazine-oxadiazole or pyrimidinedione backbones.
Uniqueness: : The combination of pyrazine, oxadiazole, piperidine, and pyrimidine rings in a single molecule provides a unique set of chemical properties and biological activities not typically found in simpler analogs.
In the vast landscape of chemical compounds, this one stands out for its complexity and the broad range of applications it offers to researchers across different disciplines.
Properties
IUPAC Name |
1-[3-oxo-3-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]propyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O4/c27-15-3-8-25(19(29)22-15)9-4-17(28)26-7-1-2-13(12-26)10-16-23-18(24-30-16)14-11-20-5-6-21-14/h3,5-6,8,11,13H,1-2,4,7,9-10,12H2,(H,22,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGMVFVCTSDRCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=CC(=O)NC2=O)CC3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2509457.png)
![2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine hydrochloride](/img/new.no-structure.jpg)
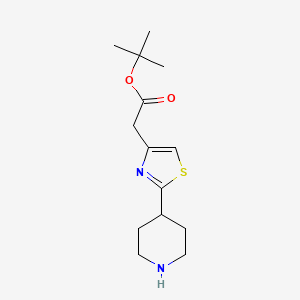
![N-cyclohexyl-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2509464.png)
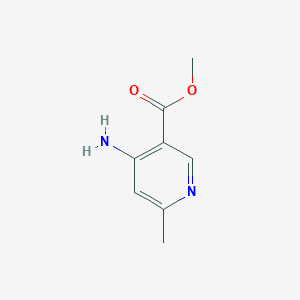
![[(Dimethylamino)sulfonyl]methylbenzylamine](/img/structure/B2509466.png)
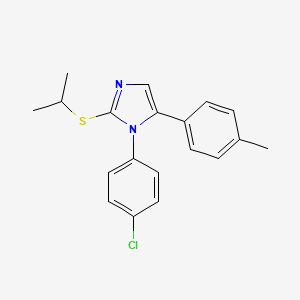

![5-methyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2509472.png)
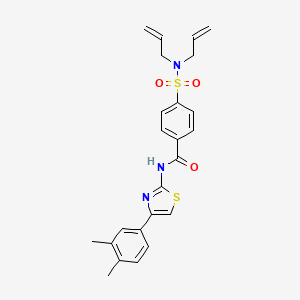
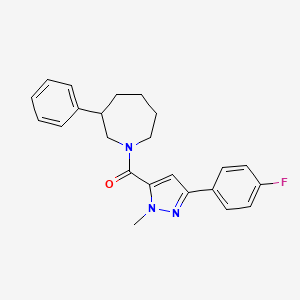
![5-Methoxy-N-methylbicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B2509476.png)


